“[(3-Methylphenyl)methyl]hydrazine” is a chemical compound with the molecular formula C7H10N2 . It is also known by other names such as m-Tolylhydrazine, 3-Methylphenylhydrazine, and 1-(3-Methylphenyl)hydrazine . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
The molecular structure of “[(3-Methylphenyl)methyl]hydrazine” is represented by the InChI string: InChI=1S/C7H10N2/c1-6-3-2-4-7(5-6)9-8/h2-5,9H,8H2,1H3 . This indicates that the molecule consists of a 3-methylphenyl group attached to a hydrazine group.
Hydrazines, including “[(3-Methylphenyl)methyl]hydrazine”, can participate in various chemical reactions. For instance, they can undergo the Wolff-Kishner reduction, a reaction that converts carbonyl functionalities into methylene groups .
[(3-Methylphenyl)methyl]hydrazine, also known as 3-Methylbenzylhydrazine, is an organic compound with significant relevance in synthetic organic chemistry and medicinal applications. This hydrazine derivative features a hydrazine functional group attached to a 3-methylphenyl group, making it an interesting subject for various chemical reactions and applications in pharmaceuticals.
The compound can be synthesized from various precursors, including hydrazine derivatives and aromatic aldehydes. The synthesis methods often involve the reaction of hydrazine with substituted aromatic compounds, leading to the formation of hydrazones, which can then be further processed to yield [(3-Methylphenyl)methyl]hydrazine.
[(3-Methylphenyl)methyl]hydrazine belongs to the class of hydrazines, which are characterized by the presence of the -N-NH2 functional group. It is classified under aromatic hydrazines due to its attachment to an aromatic ring (the 3-methylphenyl group).
The synthesis of [(3-Methylphenyl)methyl]hydrazine can be achieved through several methods:
The molecular formula for [(3-Methylphenyl)methyl]hydrazine is . The structure features a central hydrazine moiety (-N-N-) connected to a methyl group and a 3-methylphenyl group.
[(3-Methylphenyl)methyl]hydrazine can participate in various chemical reactions:
The mechanism by which [(3-Methylphenyl)methyl]hydrazine exerts its effects often involves:
Mechanistic studies often utilize spectroscopic techniques (e.g., NMR, IR) to elucidate reaction pathways and intermediates formed during synthesis.
[(3-Methylphenyl)methyl]hydrazine has several applications:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2